molecular formula C15H13NO2S B3236131 Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- CAS No. 13623-26-2

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-

Cat. No.: B3236131
CAS No.: 13623-26-2
M. Wt: 271.3 g/mol
InChI Key: VLQPVLYBCANCQI-UHFFFAOYSA-N
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Description

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is a phenothiazine derivative characterized by a methoxy (-OCH₃) substituent at position 7 and an acetyl (-COCH₃) group at position 2 of the heterocyclic phenothiazine core. The phenothiazine scaffold consists of two benzene rings fused to a central thiazine ring (containing sulfur and nitrogen). The absence of an alkyl or aryl group at the nitrogen (N-10 position) distinguishes this compound from many pharmacologically active phenothiazines, such as chlorpromazine or promethazine, which typically feature N-alkyl/aryl substituents .

These derivatives exhibit planar aromatic systems with puckered thiazine rings, influencing their electronic and steric properties . The methoxy group in the target compound likely enhances solubility and modulates electronic effects, as seen in related methoxy-substituted phenothiazines .

Properties

IUPAC Name

1-(7-methoxy-10H-phenothiazin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-9(17)10-3-6-14-13(7-10)16-12-5-4-11(18-2)8-15(12)19-14/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQPVLYBCANCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263631
Record name 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-26-2
Record name 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Methoxy-10H-phenothiazin-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine derivatives, including ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-, typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . Another method involves the reaction of phenothiazine with acyl chlorides in toluene, followed by deacylation under reflux with alcoholic potassium hydroxide (KOH) or hydrochloric acid (HCl) in ethanol .

Industrial Production Methods

Industrial production of phenothiazine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- serves as a significant building block in synthetic organic chemistry. It can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
  • Reduction : Reduction reactions can convert the ketone group into alcohol derivatives using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Substitution Reactions : Electrophilic substitution can introduce different substituents onto the phenothiazine ring, enhancing its reactivity and potential applications.

Biology

The biological activity of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is primarily linked to its interaction with various molecular targets:

  • Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial agents.
  • Antitumor Activity : Research has shown potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

Medicine

In the field of medicine, ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- has been investigated for its pharmacological properties:

  • Neuroleptic Effects : As a phenothiazine derivative, it interacts with dopaminergic receptors, suggesting potential use as an antipsychotic agent.
  • Antihistaminic Properties : The compound may inhibit histamine receptors, providing antihistaminic effects beneficial in allergy treatments.

Industrial Applications

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is also utilized in industrial applications:

  • Dyes and Pigments : Due to its chromophoric properties, it is used in developing dyes and pigments for various materials.

Case Studies

Several studies have documented the efficacy of ethanone derivatives in laboratory settings:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that ethanone derivatives exhibited potent activity against Staphylococcus aureus strains.
  • Antitumor Research : An investigation reported in Cancer Letters highlighted the ability of phenothiazine derivatives to induce apoptosis in breast cancer cell lines.
  • Neuropharmacological Assessment : Research indicated that certain derivatives showed promise as neuroleptics with reduced side effects compared to traditional medications.

Mechanism of Action

The mechanism of action of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- involves its interaction with various molecular targets. Phenothiazine derivatives are known to act on dopaminergic, serotonergic, and histaminergic receptors. They can block dopamine receptors, leading to antipsychotic effects, and inhibit histamine receptors, resulting in antihistaminic activity. The compound’s interaction with these receptors and pathways underlies its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Phenothiazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source(s)
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- 7-OCH₃, 2-COCH₃, N-10 unsubstituted C₁₅H₁₃NO₂S 283.34 Predicted enhanced solubility due to OCH₃; limited direct data (analog)
1-(10H-Phenothiazin-2-yl)ethanone 2-COCH₃, N-10 unsubstituted C₁₄H₁₁NOS 241.31 Crystal structure: Boat conformation thiazine ring; N–H···O hydrogen bonding
1-(10-Methyl-10H-phenothiazin-2-yl)ethanone 2-COCH₃, N-10-CH₃ C₁₅H₁₃NOS 255.33 Higher lipophilicity (cLogP: 4.08); used in antitumor studies
1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone 2-COCH₃, N-10-(CH₂)₃Cl C₁₇H₁₆ClNOS 317.83 Antiproliferative activity against HEp-2 and L5178Y cells
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine N-10-(4-nitrophenyl ethynyl) C₂₀H₁₂N₂O₂S 344.39 Nonlinear optical properties; crystal structure in P1 space group

Key Findings from Comparative Studies

N-10 substitution (e.g., methyl or chloropropyl) significantly increases lipophilicity, as seen in 1-(10-methyl-10H-phenothiazin-2-yl)ethanone (cLogP = 4.08) versus the unsubstituted analog (cLogP ≈ 3.5 estimated) .

Biological Activity: N-10 alkyl/aryl derivatives (e.g., 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethanone) show marked antiproliferative effects on cancer cells, while unsubstituted derivatives lack this activity . Methoxy-substituted phenothiazines are less studied for antitumor effects but are implicated in antitubercular and antioxidant applications due to their redox-active cores .

Crystallographic and Spectroscopic Data: 1-(10H-Phenothiazin-2-yl)ethanone exhibits a puckered thiazine ring (boat conformation) with intermolecular N–H···O hydrogen bonding, stabilizing its crystal lattice . FT-IR and NMR spectra of analogs confirm acetyl group vibrations (C=O stretch at ~1700 cm⁻¹) and methoxy proton signals (δ ~3.8 ppm in ¹H NMR) .

Biological Activity

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-, is a notable derivative of phenothiazine, characterized by its unique structural features that contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in psychiatric disorders and antimicrobial treatments.

Structural Overview

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- possesses a molecular formula of C_14H_13NOS and a molecular weight of approximately 273.32 g/mol. The structure includes a phenothiazine core with a methoxy group at the 7th position and an ethanone group at the 1st position, which influences its biological interactions and pharmacological effects.

The biological activity of ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- is primarily attributed to its interaction with various neurotransmitter receptors:

  • Dopaminergic Receptors : The compound exhibits antipsychotic properties by blocking dopamine receptors, which is crucial for managing conditions like schizophrenia.
  • Serotonergic Receptors : It may also interact with serotonin receptors, contributing to mood stabilization and anxiolytic effects.
  • Histaminergic Receptors : The compound's antihistaminic activity is significant in treating allergic reactions and other histamine-related conditions .

Biological Activities

Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- has demonstrated various biological activities:

Activity Type Description
Antipsychotic Effective in managing symptoms of schizophrenia through dopamine receptor blockade.
Antimicrobial Exhibits activity against various bacterial strains, making it a candidate for infection treatment.
Antihistaminic Provides relief from allergic symptoms by inhibiting histamine effects.
Antitumor Preliminary studies suggest potential efficacy against certain cancer cell lines.

Research Findings

Recent studies have explored the synthesis and biological evaluation of ethanone derivatives:

  • Synthesis Methods : Various synthetic pathways have been developed to optimize yield and purity of ethanone derivatives. Key reagents include catalysts that enhance reaction efficiency .
  • Case Studies :
    • A study demonstrated the compound's effectiveness in reducing psychotic symptoms in animal models, correlating its receptor binding profile with behavioral outcomes .
    • Another investigation highlighted its antimicrobial properties against resistant bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes.
  • Crystallography Studies : X-ray crystallography has provided insights into the compound's molecular conformation, revealing a butterfly structure that facilitates effective interaction with biological targets .

Comparative Analysis

When compared to other phenothiazine derivatives, ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)- shows distinct pharmacological profiles. Below is a comparison table highlighting key differences:

Compound Name Molecular Weight (g/mol) Primary Activity
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-273.32Antipsychotic, Antimicrobial
1-(10H-Phenothiazin-2-yl)ethanone273.32Antimicrobial
1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethanone316.34Anticancer

Q & A

Q. Table 1. Crystallographic Parameters for 1-(10H-phenothiazin-2-yl)ethanone (Analog)

ParameterValue
Space groupP21/cP2_1/c
a(A˚)a \, (\text{Å})14.3445
b(A˚)b \, (\text{Å})5.5425
c(A˚)c \, (\text{Å})15.694
β(°)\beta \, (°)114.494
V(A˚3)V \, (\text{Å}^3)1135.4
ZZ4
RintR_{\text{int}}0.038
Refinement softwareSHELXL-2018/3

Source : Adapted from and .

Q. Table 2. Synthetic Optimization for Phenothiazine Derivatives

ParameterOptimal Condition
SolventAcetone
BaseK₂CO₃ (3 mmol)
Acylating agentEthyl chloroacetate (1.2 mmol)
TemperatureReflux (78°C)
Reaction time3–4 hours
Yield~70%

Source : .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-
Reactant of Route 2
Ethanone, 1-(7-methoxy-10H-phenothiazin-2-yl)-

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